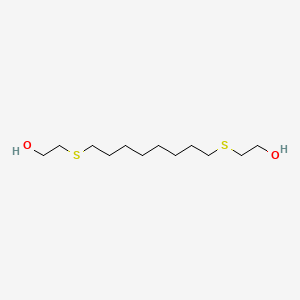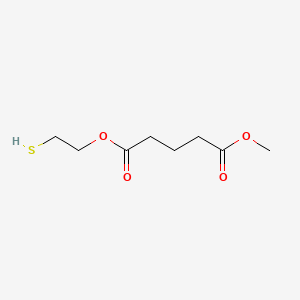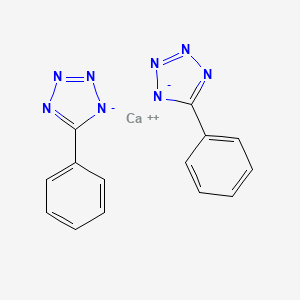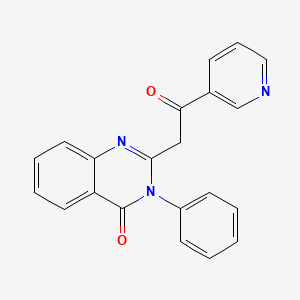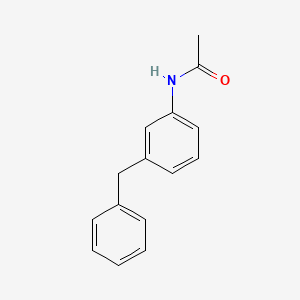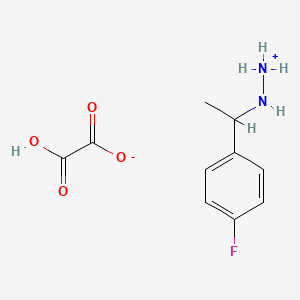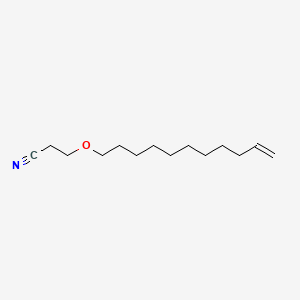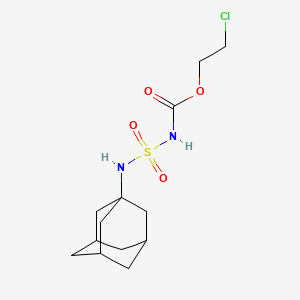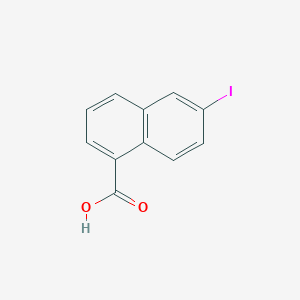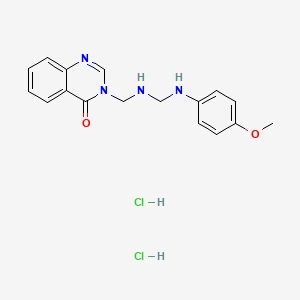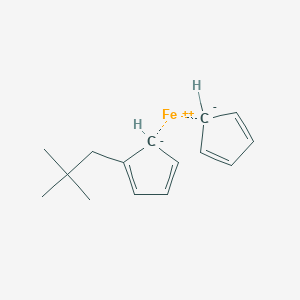
Neopentylferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neopentylferrocene is an organometallic compound that belongs to the ferrocene family. It consists of a ferrocene core, where an iron atom is sandwiched between two cyclopentadienyl rings, with a neopentyl group attached to one of the cyclopentadienyl rings. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neopentylferrocene can be synthesized through several methods. One common approach involves the reaction of ferrocene with neopentyl halides in the presence of a strong base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the neopentyl group replaces a hydrogen atom on the cyclopentadienyl ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organometallic synthesis apply. Large-scale production would likely involve optimized reaction conditions to maximize yield and purity, including the use of inert atmospheres and controlled temperatures to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Neopentylferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The neopentyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like neopentyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of neopentyl-substituted ferrocene derivatives.
Applications De Recherche Scientifique
Neopentylferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Research has explored its potential as a bioactive molecule, particularly in the development of new drugs and therapeutic agents.
Medicine: this compound derivatives have been investigated for their anticancer and antimicrobial properties.
Industry: Its unique electronic properties make it useful in the development of advanced materials, such as electroactive polymers and sensors.
Mécanisme D'action
The mechanism by which neopentylferrocene exerts its effects is largely dependent on its redox properties. The ferrocene core can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox activity is crucial for its applications in catalysis and as an electroactive material. Additionally, the presence of the neopentyl group can influence the compound’s reactivity and stability, further enhancing its utility in various applications.
Comparaison Avec Des Composés Similaires
Ferrocene: The parent compound of neopentylferrocene, consisting of an iron atom sandwiched between two cyclopentadienyl rings without any substituents.
Methylferrocene: Similar to this compound but with a methyl group instead of a neopentyl group.
Ethylferrocene: Contains an ethyl group attached to the cyclopentadienyl ring.
Uniqueness: this compound is unique due to the presence of the bulky neopentyl group, which can significantly alter its chemical and physical properties compared to other ferrocene derivatives. This bulkiness can affect the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other ferrocene derivatives may not be as effective.
Propriétés
Numéro CAS |
1277-58-3 |
|---|---|
Formule moléculaire |
C15H20Fe |
Poids moléculaire |
256.16 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-(2,2-dimethylpropyl)cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C10H15.C5H5.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;/h4-7H,8H2,1-3H3;1-5H;/q2*-1;+2 |
Clé InChI |
RTDZNTMXGMLFBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


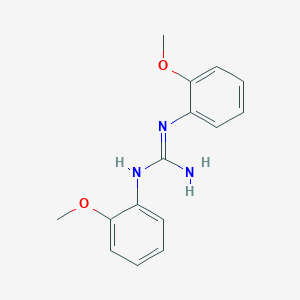
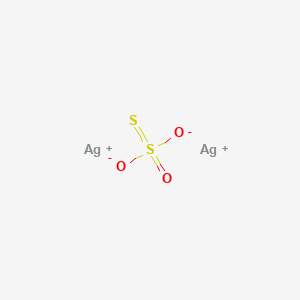
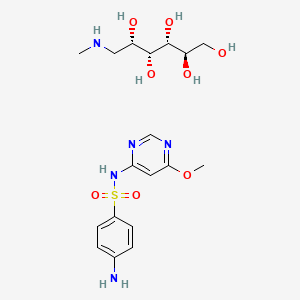
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
